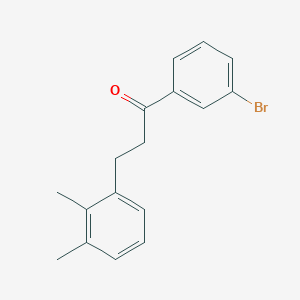

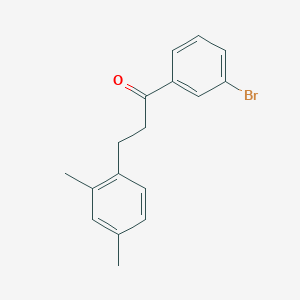

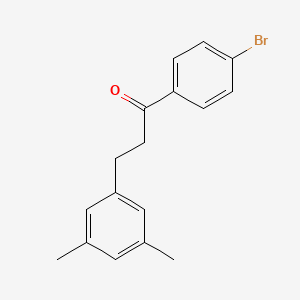

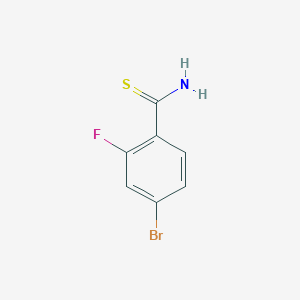

3-Bromophenyl cyclohexyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Bromophenyl cyclohexyl ketone" is not directly studied in the provided papers, but related bromophenyl ketones and cyclohexyl ketones are discussed. These compounds are of interest due to their potential applications in organic synthesis and medicinal chemistry. Bromophenyl ketones, for instance, are known to undergo photoinduced radical cleavage, which can be useful in synthetic pathways . Cyclohexyl ketones are versatile intermediates that can be transformed into various cyclic structures, such as tetrahydrofuran-3-ones .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of Lewis bases to activate catalysts for asymmetric ketone cyanosilylation , gold-catalyzed cycloisomerization , and reactions with α-bromo ketones to produce cyclic structures . For instance, α-bromo ketones can react with aromatic aldehydes in the presence of K2CO3 to yield substituted tetrahydrofuran-3-ones . Additionally, the bromination of cyclohexene derivatives has been explored, leading to various brominated products .

Molecular Structure Analysis

The molecular structure of bromophenyl ketones and related compounds can influence their reactivity. For example, the regiochemistry of gold-catalyzed cycloisomerization of bromoallenyl ketones is ligand-dependent, which is crucial for understanding the outcome of such reactions . The molecular structure of these compounds can be probed using techniques such as NMR, MS, and ReactIR analyses, as well as DFT calculations .

Chemical Reactions Analysis

Bromophenyl ketones participate in photoinduced radical cleavage, where the bromine atoms are cleaved to form acylphenyl radicals . These radicals can be trapped by solvents or thiols, leading to dehalogenated ketones. The quantum yields of these reactions are influenced by solvent viscosity, indicating a competition between radical pair recoupling and diffusion . Additionally, α-bromo ketones can undergo enamine-type alkylation and aza-Wittig reactions to yield various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl ketones and related compounds are influenced by their molecular structures. For instance, the solvent viscosity affects the quantum yields of photoinduced radical cleavage reactions . The presence of electron-withdrawing or electron-donating groups can also affect the reactivity of these compounds, as seen in the bromination and epoxydation of cyclohexene derivatives .

Wissenschaftliche Forschungsanwendungen

Liquid Crystalline Derivatives

3-Bromophenyl cyclohexyl ketone serves as a precursor in synthesizing liquid crystalline cyclohexene and cyclohexane derivatives. These derivatives are obtained through the chemical transformation of 3,6-disubstituted cyclohex-2-enones, which are synthesized from the condensation of 2-bromoethyl ketones with specific esters. Such liquid crystalline materials have potential applications in display technologies and other areas requiring controlled alignment of molecules (Bezborodov, Lapanik, & Sasnouski, 2002).

Photochemical Reactions

Cyclohexyl phenyl ketone, closely related to 3-bromophenyl cyclohexyl ketone, undergoes photochemical reactions that lead to various photoproducts. Research in this area explores how chiral liquid crystals can influence the stereochemistry of such reactions, potentially leading to new methodologies in photochemistry and the synthesis of enantioselective compounds (Yang et al., 2013).

Fluorescent Derivatives

The reaction of ortho-bromophenyl sec-alkyl/sec-alkenyl ketones with sodium azide, in the presence of copper salts, produces pseudo-indoxyl derivatives via sequential SNAr and Smalley cyclization. Some of these derivatives exhibit intriguing fluorescent properties, which could be useful in materials science and sensor development (Goriya & Ramana, 2013).

Hydrogenation Reactions

3-Bromophenyl cyclohexyl ketone could theoretically participate in hydrogenation reactions similar to other α,β-unsaturated ketones. These reactions, catalyzed by aluminum halides, convert unsaturated ketones to saturated ones, which are valuable in various synthetic applications (Koltunov, Repinskaya, & Borodkin, 2001).

Photopolymerization and 3D Printing

Ketone derivatives, including those related to 3-bromophenyl cyclohexyl ketone, have been explored as photoinitiators for radical and cationic photopolymerizations. This application is particularly relevant for 3D printing technologies, where such compounds could initiate polymerization under visible light, enabling new materials and methods in additive manufacturing (Xu et al., 2020).

Eigenschaften

IUPAC Name |

(3-bromophenyl)-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGMCJWVYXIIKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642593 |

Source

|

| Record name | (3-Bromophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromophenyl cyclohexyl ketone | |

CAS RN |

898769-06-7 |

Source

|

| Record name | (3-Bromophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)